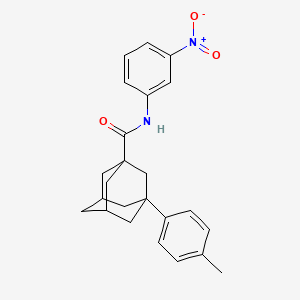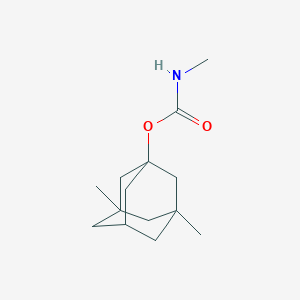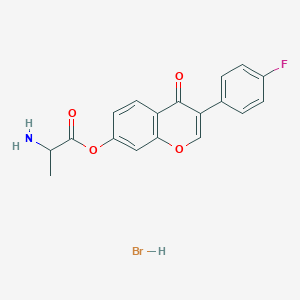![molecular formula C22H20N2O3 B3831650 N-(2-(2-furyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831650.png)
N-(2-(2-furyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide
Descripción general
Descripción
N-(2-(2-furyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide, commonly known as FM19G11, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FM19G11 has been shown to possess anti-tumor, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of FM19G11 is not fully understood, but it is believed to work by inhibiting the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway plays a crucial role in cell proliferation and differentiation, and dysregulation of this pathway is associated with many diseases, including cancer. FM19G11 has been shown to inhibit the activity of β-catenin, a key component of the Wnt/β-catenin pathway, leading to inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
FM19G11 has been shown to possess a range of biochemical and physiological effects. In cancer cells, FM19G11 inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. Inflammation is a key factor in many diseases, and FM19G11 has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. FM19G11 also has neuroprotective properties and has been shown to protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FM19G11 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the Wnt/β-catenin signaling pathway. FM19G11 has also been shown to possess low toxicity, making it a safe compound for in vitro and in vivo studies. However, one limitation of FM19G11 is its poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of FM19G11. One potential application is in the development of cancer therapies. FM19G11 has been shown to inhibit the growth of various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another potential application is in the treatment of neurodegenerative diseases. FM19G11 has been shown to possess neuroprotective properties, and further studies are needed to determine its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of FM19G11 and its potential as a therapeutic agent for other diseases.
Aplicaciones Científicas De Investigación
FM19G11 has been extensively studied for its potential therapeutic applications in cancer treatment, inflammation, and neuroprotection. In cancer research, FM19G11 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation is a key factor in many diseases, and FM19G11 has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. FM19G11 also has neuroprotective properties and has been shown to protect against oxidative stress-induced neuronal damage.
Propiedades
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-9-11-17(12-10-15)21(25)24-20(14-18-7-5-13-27-18)22(26)23-19-8-4-3-6-16(19)2/h3-14H,1-2H3,(H,23,26)(H,24,25)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXHAHEPWXVGO-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(furan-2-yl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(1-adamantyl)-2,3-dimethylphenyl]-3-bromo-2-hydroxy-5-nitrobenzamide](/img/structure/B3831571.png)
![N-methyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B3831579.png)
![N-(2-methoxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B3831581.png)



![N-[4-(2-{methyl[(3-methyl-2-thienyl)methyl]amino}-2-oxoethoxy)phenyl]propanamide](/img/structure/B3831615.png)

![methyl N-(2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoyl)tyrosinate](/img/structure/B3831631.png)
![3-[4-(hydroxymethyl)phenyl]-4H-chromen-4-one](/img/structure/B3831640.png)
![N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831647.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831654.png)
![N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831660.png)